(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholinyl group, and a thiazolidinone ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Bromophenyl Compounds: Compounds containing bromophenyl groups with varying functional groups.
Uniqueness: The unique combination of the bromophenyl group, morpholinyl group, and thiazolidinone ring in (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c17-12-3-1-2-11(8-12)9-13-15(21)19(16(23)24-13)10-14(20)18-4-6-22-7-5-18/h1-3,8-9H,4-7,10H2/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMPBAOLAJCJLP-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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